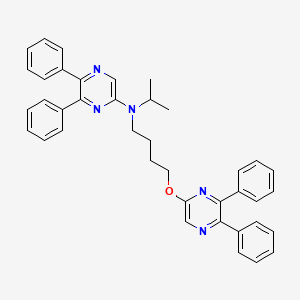
N-(4-((5,6-Diphenylpyrazin-2-yl)oxy)butyl)-N-isopropyl-5,6-diphenylpyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-((5,6-Diphenylpyrazin-2-yl)oxy)butyl)-N-isopropyl-5,6-diphenylpyrazin-2-amine is a complex organic compound that features a pyrazine ring structure with multiple phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((5,6-Diphenylpyrazin-2-yl)oxy)butyl)-N-isopropyl-5,6-diphenylpyrazin-2-amine typically involves multiple steps. One common approach starts with the preparation of the pyrazine ring, followed by the introduction of phenyl groups through electrophilic aromatic substitution reactions. The final steps involve the attachment of the butyl and isopropyl groups under controlled conditions, often using catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-((5,6-Diphenylpyrazin-2-yl)oxy)butyl)-N-isopropyl-5,6-diphenylpyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
N-(4-((5,6-Diphenylpyrazin-2-yl)oxy)butyl)-N-isopropyl-5,6-diphenylpyrazin-2-amine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(4-((5,6-Diphenylpyrazin-2-yl)oxy)butyl)-N-isopropyl-5,6-diphenylpyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
2-{4-[(5,6-Diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}-N-(methylsulfonyl)acetamide: This compound shares a similar pyrazine core structure but has different substituents, leading to distinct properties and applications.
4-((5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetic acid: Another related compound with a similar core structure but different functional groups.
Uniqueness
N-(4-((5,6-Diphenylpyrazin-2-yl)oxy)butyl)-N-isopropyl-5,6-diphenylpyrazin-2-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C39H37N5O |
|---|---|
Molecular Weight |
591.7 g/mol |
IUPAC Name |
N-[4-(5,6-diphenylpyrazin-2-yl)oxybutyl]-5,6-diphenyl-N-propan-2-ylpyrazin-2-amine |
InChI |
InChI=1S/C39H37N5O/c1-29(2)44(34-27-40-36(30-17-7-3-8-18-30)38(42-34)32-21-11-5-12-22-32)25-15-16-26-45-35-28-41-37(31-19-9-4-10-20-31)39(43-35)33-23-13-6-14-24-33/h3-14,17-24,27-29H,15-16,25-26H2,1-2H3 |
InChI Key |
FHLJZBCYDXTXBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCCCOC1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CN=C(C(=N4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















